4-(Methylthio)phenylacetyl chloride

Description

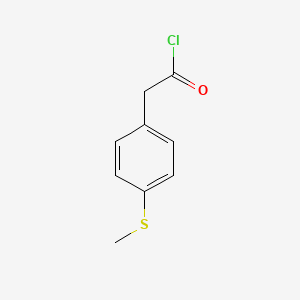

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylsulfanylphenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClOS/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXSJJWWKGGAKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Methylthio)phenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathway for 4-(Methylthio)phenylacetyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines the multi-step synthesis, beginning with the preparation of the precursor 4-(Methylthio)phenylacetic acid, followed by its conversion to the target acid chloride. Detailed experimental protocols, quantitative data, and process visualizations are provided to support research and development activities.

Overview of the Synthesis Pathway

The most common and environmentally conscious pathway for synthesizing this compound involves a two-step process. The first step establishes the core structure by creating 4-(Methylthio)phenylacetic acid from a halogenated precursor. The second step converts the carboxylic acid functional group into the more reactive acetyl chloride. This modern approach avoids the use of the traditional Willgerodt-Kindler reaction, which is known to produce hazardous hydrogen sulfide gas[1][2].

The overall transformation is illustrated below:

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of 4-(Methylthio)phenylacetic Acid

The precursor, 4-(Methylthio)phenylacetic acid, is efficiently synthesized via a copper-catalyzed nucleophilic aromatic substitution reaction. This method involves the reaction of 4-bromophenylacetic acid with sodium thiomethoxide.

Reaction Scheme: 4-Bromophenylacetic acid + Sodium thiomethoxide ---(CuBr, DMF)--> 4-(Methylthio)phenylacetic acid

Quantitative Data Summary

The following table summarizes the quantitative data from a representative experimental protocol for the synthesis of 4-(Methylthio)phenylacetic acid[1][3].

| Parameter | Value |

| Reactants | |

| 4-Bromophenylacetic acid | 10.0 g |

| Sodium thiomethoxide | 5.0 g |

| Cuprous bromide (Catalyst) | 0.1 g |

| N,N-Dimethylformamide (Solvent) | 20 mL |

| Reaction Conditions | |

| Temperature | 130 °C |

| Reaction Time | 4 hours |

| Atmosphere | Nitrogen |

| Product & Yield | |

| 4-(Methylthio)phenylacetic acid | 6.38 g |

| Yield | 76.1% |

Detailed Experimental Protocol[1][2][3]

-

Reaction Setup: In a 100 mL three-necked flask equipped with a stirrer and under a nitrogen atmosphere, add 4-bromophenylacetic acid (10 g) and N,N-Dimethylformamide (DMF, 20 mL).

-

Addition of Reagents: To the stirred solution, add sodium methyl mercaptide (5.0 g) and cuprous bromide (0.1 g).

-

Reaction Execution: Heat the reaction mixture to 130°C and maintain stirring under nitrogen protection for 4 hours.

-

Work-up (Quenching): Cool the reaction mixture to room temperature. Add 5 mL of 40% NaOH solution and stir for 10 minutes.

-

Extraction: Perform two extractions with 25 mL of ethyl acetate. Combine the organic layers. To the remaining aqueous layer, add 50 mL of ethyl acetate.

-

Acidification: Adjust the pH of the aqueous layer to 2-4 using a 10% dilute sulfuric acid solution.

-

Isolation: Collect the ethyl acetate layer and wash it with 10 mL of water.

-

Crystallization: Reduce the volume of ethyl acetate to approximately 20 mL by distillation. Add 20 mL of n-hexane and heat the mixture to reflux until all solids dissolve.

-

Purification: Slowly cool the solution to room temperature to allow for crystallization. Filter the resulting light yellow, scaly crystals.

-

Drying: Dry the product to obtain 4-(methylthio)phenylacetic acid (6.38 g, 76.1% yield).

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the acid chloride is a standard transformation, readily achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride[4]. Thionyl chloride is commonly used, reacting with the carboxylic acid to form the acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed[5][6].

Reaction Scheme: 4-(Methylthio)phenylacetic acid + Thionyl Chloride (SOCl₂) ---> this compound + SO₂ + HCl

Reaction Mechanism with Thionyl Chloride

The mechanism involves the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride, followed by intermediate steps that result in the substitution of the hydroxyl group with a chloride ion[7][8][9].

Caption: Simplified mechanism for acid chloride formation using thionyl chloride.

Quantitative Data Summary

The following table summarizes the quantitative data from a reported synthesis of this compound[10].

| Parameter | Value |

| Reactants | |

| 4-(Methylthio)phenylacetic acid | 158 g (0.87 mol) |

| Thionyl chloride (SOCl₂) | 150 mL (2.0 mol) |

| Reaction Conditions | |

| Temperature | 90 °C |

| Reaction Time | 2 hours |

| Product & Yield | |

| This compound | ~120 g (as a black oily product) |

| Approximate Yield | ~69% |

Detailed Experimental Protocol[10]

-

Reaction Setup: In a flask equipped with a reflux condenser, combine 4-methylthiophenylacetic acid (158 g, 0.87 mole) and thionyl chloride (150 ml, 2 moles).

-

Reaction Execution: Heat the mixture to 90°C and maintain this temperature for 2 hours. The reaction will generate gaseous HCl and SO₂, which should be handled in a well-ventilated fume hood or passed through a suitable scrubber.

-

Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Product: The resulting residue is approximately 120 g of 4-methylthiophenylacetyl chloride, obtained as a black oil. The crude product can often be used in subsequent reactions without further purification.

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of the acid chloride.

References

- 1. Preparation method of 4-methylthio phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]

- 3. 4-Methylthiophenylacetic acid | 16188-55-9 [chemicalbook.com]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. Synthesis routes of this compound [benchchem.com]

A Technical Guide to 4-(Methylthio)phenylacetyl Chloride: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-(Methylthio)phenylacetyl chloride, a key intermediate in organic synthesis. The document details its molecular structure, physicochemical properties, and established synthesis protocols. It is intended for researchers, scientists, and professionals in drug development who utilize acyl chlorides as reactive building blocks. The guide includes structured data tables for easy reference, detailed experimental procedures, and logical diagrams to illustrate molecular identification and synthesis workflows, adhering to stringent visualization standards.

Molecular Structure and Identification

This compound is an aromatic acyl chloride featuring a methylthio group at the para position of the phenyl ring. The presence of the highly reactive acetyl chloride functional group makes it a valuable reagent for introducing the 4-(methylthio)phenylacetyl moiety into various molecules.

The relationships between the common chemical identifiers for this compound are illustrated below.

Caption: Relationship between the core compound and its key chemical identifiers.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Source |

| Molecular Formula | C9H9ClOS | [1] |

| Molecular Weight | 200.69 g/mol | [1] |

| CAS Number | 63327-11-7 | [1] |

| InChI Key | HSXSJJWWKGGAKE-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CSc1ccc(cc1)CC(=O)Cl |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. It is typically encountered as an oily liquid and is sensitive to moisture due to the reactivity of the acyl chloride group.

Table 2: Physicochemical Data

| Property | Value | Notes | Source |

| Appearance | Black or yellow oily product | Purity dependent. | [1][2] |

| Boiling Point | 94 - 95 °C at 16 hPa | Data for the closely related Phenylacetyl chloride. | [3] |

| Chemical Stability | Moisture sensitive. Stable under recommended storage conditions (room temperature). | The product is chemically stable under standard ambient conditions. | [3] |

| Storage Temperature | 2 - 8 °C | Recommended for maintaining stability. | [3][4] |

Synthesis and Reactivity

The primary route for synthesizing this compound involves the chlorination of its corresponding carboxylic acid, 4-(methylthio)phenylacetic acid. This transformation is commonly achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a reactive electrophile, readily undergoing nucleophilic acyl substitution with alcohols, amines, and other nucleophiles.

Caption: General synthesis workflow for this compound.

The precursor, 4-(methylthio)phenylacetic acid, can itself be synthesized from p-halogenated phenylacetic acid derivatives through a catalytic reaction with sodium methyl mercaptide.[5][6]

Experimental Protocols

The following protocols detail established methods for the synthesis of this compound.

Synthesis via Thionyl Chloride

This protocol describes the direct conversion of 4-methylthiophenylacetic acid to the corresponding acyl chloride using thionyl chloride.

-

Materials:

-

4-methylthiophenylacetic acid (158 g, 0.87 mole)

-

Thionyl chloride (150 ml, 2 moles)

-

-

Procedure:

-

A mixture of 4-methylthiophenylacetic acid and thionyl chloride is prepared in a suitable reaction vessel.[1]

-

The mixture is heated to 90°C and maintained at this temperature for 2 hours.[1]

-

Upon completion of the reaction, the excess thionyl chloride is removed by distillation under reduced pressure.[1]

-

The resulting product is approximately 120 g of 4-methylthiophenylacetyl chloride, obtained as a black oily liquid.[1] This crude product can often be used in subsequent reactions without further purification.[1]

-

Synthesis via Oxalyl Chloride (Adapted from a related compound)

This method, demonstrated for a similar substrate, uses oxalyl chloride and a catalytic amount of DMF. It is a milder alternative to thionyl chloride and is often preferred for sensitive substrates.

-

Materials:

-

4-(Methylthio)phenylacetic acid (1 equivalent)

-

Oxalyl chloride (1.1 equivalents)

-

N,N-dimethylformamide (DMF) (catalytic amount, ~0.5 mL for a 47.3 mmol scale)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the 4-(methylthio)phenylacetic acid in anhydrous THF in a flask under an inert atmosphere.

-

To this solution, add oxalyl chloride followed by a catalytic amount of DMF.[2]

-

Stir the reaction mixture at ambient temperature for approximately 3 hours.[2]

-

After the reaction is complete, concentrate the mixture under reduced pressure to yield the crude acyl chloride as an oil.[2] The product is often used directly in the next synthetic step without purification.[2]

-

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of characteristic signals based on data from analogous compounds like phenylacetyl chloride and 4-(methylthio)phenylacetic acid.[7]

Table 3: Predicted Spectroscopic Characteristics

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Notes |

| IR Spectroscopy | C=O stretch (acyl chloride) | ~1785 - 1815 cm⁻¹ | A very strong and sharp absorption band, characteristic of acyl chlorides. |

| Aromatic C=C stretch | ~1600, ~1490 cm⁻¹ | Medium intensity bands typical for substituted benzene rings. | |

| C-S stretch | ~600 - 800 cm⁻¹ | Weak to medium intensity. | |

| ¹H NMR | Ar-H | ~7.2 - 7.4 ppm (AA'BB' system) | Two doublets are expected for the para-substituted ring. |

| -CH₂- | ~4.1 - 4.3 ppm (singlet) | Methylene protons adjacent to the carbonyl group. | |

| -S-CH₃ | ~2.5 ppm (singlet) | Methyl protons of the thioether group. | |

| ¹³C NMR | C =O (acyl chloride) | ~170 - 174 ppm | Carbonyl carbon of the acyl chloride. |

| Ar-C | ~125 - 145 ppm | Multiple signals for the aromatic carbons. | |

| -C H₂- | ~50 - 55 ppm | Methylene carbon. | |

| -S-C H₃ | ~15 - 17 ppm | Methyl carbon of the thioether group. |

Safety and Handling

This compound is a corrosive and hazardous chemical that requires strict safety protocols. Its reactivity is similar to that of phenylacetyl chloride.

-

General Hazards: The compound is corrosive and may be corrosive to metals.[3] It causes severe skin burns and eye damage and may cause respiratory irritation.[3][8]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[4][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[3][9] Avoid breathing mists or vapors.[3]

-

Storage: Store in a cool (2-8 °C), dry, and well-ventilated place.[3][4] Keep containers tightly closed in a corrosives-compatible area.[3][8] The material is moisture-sensitive.[3]

-

Fire Safety: The compound is combustible.[9] In case of fire, use dry chemical, CO₂, or alcohol-resistant foam. Do not use water , as it reacts to produce corrosive hydrogen chloride gas.[9][10] Fire may also produce toxic phosgene gas.[9]

Table 4: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H290 | May be corrosive to metals.[3] |

| H314 | Causes severe skin burns and eye damage.[3] | |

| H335 | May cause respiratory irritation.[3] | |

| Precautionary | P261 | Avoid breathing mist or vapors.[3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |

| P405 | Store locked up.[3] |

Conclusion

This compound is a reactive chemical intermediate with well-defined properties and synthesis routes. Its utility in organic chemistry is significant, though its hazardous and corrosive nature necessitates careful handling and storage. This guide provides the essential technical data and protocols required for its safe and effective use in a research and development setting.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. lobachemie.com [lobachemie.com]

- 5. Preparation method of 4-methylthio phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]

- 7. Phenylacetyl chloride(103-80-0) 1H NMR spectrum [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Spectral Analysis of 4-(Methylthio)phenylacetyl Chloride and its Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectral data for 4-(Methylthio)phenylacetyl chloride. Due to the limited availability of public domain spectral data for this compound, this document presents a detailed analysis of its immediate precursor, 4-(Methylthio)phenylacetic acid, and provides expert predictions for the spectral characteristics of the target compound. This guide includes tabulated NMR, IR, and MS data, detailed experimental protocols for spectral acquisition, and a logical workflow for spectroscopic analysis.

Introduction

This compound is a reactive chemical intermediate of interest in organic synthesis and drug discovery. Its structural characterization is crucial for reaction monitoring, quality control, and regulatory submissions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to elucidating its molecular structure.

Spectral Data of 4-(Methylthio)phenylacetic Acid

The spectral data for the precursor, 4-(Methylthio)phenylacetic acid (CAS No. 16188-55-9), is well-documented[2][3].

Table 1: ¹H NMR Spectral Data for 4-(Methylthio)phenylacetic Acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | Singlet (broad) | 1H | -COOH |

| 7.22 | Multiplet | 4H | Aromatic C-H |

| 3.61 | Singlet | 2H | -CH₂- |

| 2.46 | Singlet | 3H | -S-CH₃ |

Solvent: CDCl₃. Data sourced from spectral databases.

Table 2: ¹³C NMR Spectral Data for 4-(Methylthio)phenylacetic Acid [2]

| Chemical Shift (ppm) | Assignment |

| 178.0 | -COOH |

| 137.9 | Aromatic C-S |

| 130.8 | Aromatic C-H |

| 129.9 | Aromatic C-H |

| 127.1 | Aromatic C-CH₂ |

| 40.6 | -CH₂- |

| 15.8 | -S-CH₃ |

Solvent: CDCl₃. Data sourced from spectral databases.

Table 3: IR Spectral Data for 4-(Methylthio)phenylacetic Acid [2]

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| 1495, 1410 | Medium | Aromatic C=C stretch |

| 1300-1320 | Medium | C-O stretch |

| 690-710 | Strong | C-S stretch |

Table 4: Mass Spectrometry Data for 4-(Methylthio)phenylacetic Acid [2]

| m/z | Interpretation |

| 182 | [M]⁺ (Molecular Ion) |

| 137 | [M - COOH]⁺ |

| 122 | [M - COOH - CH₃]⁺ |

| 91 | [C₇H₇]⁺ |

Predicted Spectral Data for this compound

The conversion of a carboxylic acid to an acid chloride induces predictable changes in its spectra.

-

¹H NMR: The most notable change will be the disappearance of the broad singlet corresponding to the carboxylic acid proton (-COOH) above 10 ppm. The protons on the alpha-carbon (-CH₂-) may experience a slight downfield shift due to the increased electron-withdrawing nature of the carbonyl group in the acid chloride.

-

¹³C NMR: The carbonyl carbon (-COCl) is expected to shift downfield to approximately 170-175 ppm from around 178 ppm in the carboxylic acid, due to the deshielding effect of the chlorine atom.

-

IR Spectroscopy: A significant change in the IR spectrum is anticipated. The broad O-H stretch from 2500-3300 cm⁻¹ will disappear. The C=O stretching frequency will shift to a higher wavenumber, typically appearing in the range of 1785-1815 cm⁻¹ for an acyl chloride, which is a highly characteristic absorption band.

-

Mass Spectrometry: The molecular weight of this compound is 200.69 g/mol [1]. The mass spectrum would show a molecular ion peak [M]⁺ at m/z 200 and 202 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. Key fragmentation patterns would likely involve the loss of Cl (m/z 35/37) and COCl.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for compounds like this compound.

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

-

-

IR Spectroscopy (FTIR-ATR):

-

Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record a background spectrum of the clean ATR crystal. Then, record the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Acquisition: Use a standard EI energy of 70 eV. Acquire data over a mass range of m/z 40-400 to ensure detection of the molecular ion and key fragments.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the characterization of a chemical compound using spectroscopic methods.

Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structural Elucidation.

Conclusion

While direct experimental spectral data for this compound remains elusive in public databases, a comprehensive understanding of its expected spectral characteristics can be derived from the analysis of its precursor, 4-(Methylthio)phenylacetic acid. This guide provides the foundational data and predictive analysis necessary for researchers working with this compound, alongside standardized protocols for its eventual characterization. The provided workflow illustrates the logical progression from synthesis to structural confirmation, which is central to research and development in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 4-(Methylthio)phenylacetyl Chloride: Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylthio)phenylacetyl chloride is a reactive acyl chloride of significant interest in organic synthesis, particularly as a key intermediate in the production of pharmacologically active molecules. Its utility is intrinsically linked to the electrophilic nature of the acyl chloride functional group, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the reactivity and stability of this compound, offering insights into its handling, storage, and synthetic applications. Due to the limited availability of specific quantitative data for this compound, representative data for analogous acyl chlorides is presented to illustrate its expected chemical behavior.

Introduction

This compound, with the chemical formula C₉H₉ClOS, is an aromatic acyl chloride characterized by a phenyl ring substituted with a methylthio group at the para position and an acetyl chloride moiety. The presence of the electron-donating methylthio group can subtly influence the reactivity of the acyl chloride compared to its unsubstituted counterpart, phenylacetyl chloride. This compound is a critical building block in the synthesis of various complex organic molecules, most notably in the pharmaceutical industry. Its role as a precursor to key intermediates in the synthesis of the selective COX-2 inhibitor, Etoricoxib, underscores its importance in drug development.[1][2] Understanding the reactivity and stability of this compound is paramount for its effective and safe use in research and manufacturing.

Chemical Reactivity

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. This makes it susceptible to nucleophilic acyl substitution reactions with a wide range of nucleophiles.

General Reactivity with Nucleophiles

Acyl chlorides readily react with various nucleophiles, including water, alcohols, amines, and carbanions, to form carboxylic acids, esters, amides, and ketones, respectively. These reactions are typically fast and exothermic. The general reactivity pattern is as follows:

-

Hydrolysis: Reacts with water, often readily in moist air, to form 4-(methylthio)phenylacetic acid and hydrochloric acid. This is a primary degradation pathway and necessitates handling under anhydrous conditions.

-

Alcoholysis: Reacts with alcohols to form the corresponding esters. This reaction is often catalyzed by a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

-

Aminolysis: Reacts rapidly with primary and secondary amines to form amides. This is a common and efficient method for creating amide bonds in medicinal chemistry.

-

Friedel-Crafts Acylation: Can be used as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds in the presence of a Lewis acid catalyst.

Quantitative Reactivity Data (Illustrative)

| Solvent System (v/v) | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference Compound |

| 100% Ethanol | 25 | 1.3 x 10⁻³ | Phenylacetyl Chloride |

| 90% Ethanol / 10% Water | 25 | 8.7 x 10⁻³ | Phenylacetyl Chloride |

| 80% Ethanol / 20% Water | 25 | 2.5 x 10⁻² | Phenylacetyl Chloride |

| 50% Acetone / 50% Water | 25 | 1.1 x 10⁻¹ | Phenylacetyl Chloride |

Disclaimer: The data in this table is for phenylacetyl chloride and is intended to be illustrative of the general reactivity of this compound. Actual rates will vary.

Stability and Storage

The stability of this compound is a critical consideration for its handling and storage.

Hydrolytic Instability

As with most acyl chlorides, this compound is highly sensitive to moisture.[3] Exposure to water leads to rapid hydrolysis, forming the corresponding carboxylic acid and corrosive hydrochloric acid gas. Therefore, it is imperative to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a dry environment.

Thermal Stability

While stable at ambient temperatures, acyl chlorides can decompose at elevated temperatures. The specific decomposition temperature for this compound is not documented, but it is advisable to avoid prolonged exposure to high heat.

Incompatible Materials

This compound is incompatible with:

-

Water and moisture: Leads to hydrolysis.

-

Alcohols and Amines: Reacts exothermically.

-

Strong bases: Can promote elimination or other side reactions.

-

Strong oxidizing agents.

Recommended Storage Conditions

For long-term storage, it is recommended to keep this compound in a cool, dry, and well-ventilated area, away from incompatible substances. Refrigeration is often recommended to minimize any potential degradation over time.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is the reaction of 4-(methylthio)phenylacetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Materials:

-

4-(methylthio)phenylacetic acid

-

Thionyl chloride (or oxalyl chloride)

-

Anhydrous toluene (or another inert solvent)

-

Magnetic stirrer and heating mantle

-

Round-bottom flask with reflux condenser and gas outlet to a trap

Procedure:

-

To a stirred solution of 4-(methylthio)phenylacetic acid (1.0 eq) in anhydrous toluene, slowly add thionyl chloride (1.5 - 2.0 eq) at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude this compound, often a dark oil, can be used directly in subsequent reactions or purified by vacuum distillation.

Visualizations

Synthesis and Subsequent Reaction Workflow

The following diagram illustrates the synthesis of this compound from its carboxylic acid precursor and its subsequent reaction with a generic nucleophile (Nu-H).

Caption: Synthesis of this compound and its subsequent nucleophilic substitution.

Reactivity Overview

The following diagram provides a logical overview of the primary reactions of this compound.

Caption: Key reactions of this compound with common nucleophiles.

Conclusion

This compound is a valuable and highly reactive intermediate in organic synthesis, particularly for the pharmaceutical industry. Its reactivity is characteristic of acyl chlorides, displaying high susceptibility to nucleophilic attack. The primary challenge in its use lies in its instability towards moisture, necessitating careful handling and storage under anhydrous conditions. While specific quantitative kinetic and stability data for this compound are scarce in publicly available literature, a strong understanding of its chemical behavior can be inferred from the properties of analogous compounds. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors.

References

A Comprehensive Technical Guide to the Solubility of 4-(Methylthio)phenylacetyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 4-(methylthio)phenylacetyl chloride in various organic solvents. Due to the compound's reactive nature as an acyl chloride, its interaction with solvents is not limited to simple dissolution but often involves chemical reactions. This document outlines the expected solubility and reactivity based on general chemical principles, provides detailed experimental protocols for solubility determination, and presents visual workflows and interaction pathways to aid in experimental design and interpretation.

Core Concepts: Solubility and Reactivity of Acyl Chlorides

Acyl chlorides are a class of highly reactive organic compounds characterized by a chlorine atom bonded to a carbonyl group.[1] This functional group makes them excellent electrophiles, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles.[1][2] Their solubility in organic solvents is therefore dictated by two main factors: the polarity of the solvent and its potential to act as a nucleophile.

-

Aprotic Solvents (Polar and Nonpolar) : In aprotic solvents, which lack acidic protons (like O-H or N-H bonds), this compound is expected to dissolve based on the principle of "like dissolves like".[3] It will be generally soluble in nonpolar and polar aprotic organic solvents such as ethers, and chlorinated hydrocarbons.[1][4] Dissolution in these solvents occurs through intermolecular forces like dipole-dipole interactions and van der Waals forces without chemical modification of the acyl chloride.

-

Protic Solvents : Protic solvents, such as water and alcohols, contain acidic protons and can act as nucleophiles.[3] Consequently, this compound will not simply dissolve in these solvents but will react with them, often vigorously.[2][5] This reaction, known as solvolysis, results in the formation of the corresponding carboxylic acid (with water) or ester (with alcohols), along with hydrochloric acid.[2] Therefore, it is more accurate to speak of its reactivity with, rather than its solubility in, protic solvents.

Expected Solubility and Reactivity Profile

The following table summarizes the anticipated behavior of this compound in a range of common organic solvents, categorized by their polarity and protic/aprotic nature.

| Solvent Class | Representative Solvents | Expected Interaction with this compound |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Soluble : Dissolution is expected due to compatible polarities. These solvents are non-nucleophilic and will not react with the acyl chloride under standard conditions. Ideal for use as reaction media where the acyl chloride is a reactant.[1][6] |

| Polar Aprotic | Diethyl ether, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate, Acetone, Acetonitrile, Dimethylformamide (DMF) | Soluble : Good solubility is expected due to the polar nature of both the solvent and the solute. These solvents are generally non-reactive and are commonly used for reactions involving acyl chlorides.[1][4][6] |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Reactive (Not Soluble) : The compound will react with these solvents via nucleophilic acyl substitution (solvolysis) to form 4-(methylthio)phenylacetic acid or the corresponding ester.[2][7] The reaction with water can be violent.[5] |

Experimental Protocols for Solubility Determination

Given the reactivity of this compound, particularly with moisture and protic solvents, its solubility must be determined with care. All glassware should be oven-dried, and experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of the compound's solubility in various anhydrous aprotic solvents.

Objective: To quickly screen for suitable solvents for reactions or further quantitative analysis.

Materials:

-

This compound

-

A selection of anhydrous aprotic solvents (e.g., hexane, toluene, dichloromethane, THF, acetonitrile)

-

Small, dry test tubes or vials with caps

-

Inert gas supply (N₂ or Ar)

-

Dry syringes or pipettes

Procedure:

-

Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a dry test tube under an inert atmosphere.

-

Add a small volume (e.g., 0.5 mL) of the chosen anhydrous solvent to the test tube.[4]

-

Seal the test tube and shake vigorously for 1-2 minutes at a constant temperature (e.g., room temperature).[4]

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration.

-

If the solid has not dissolved, add incremental volumes of the solvent (e.g., 0.5 mL at a time), shaking after each addition, until the solid dissolves or a large volume of solvent has been added.[4]

-

Record the approximate volume of solvent required to dissolve the compound.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a given anhydrous aprotic solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected anhydrous aprotic solvent

-

Scintillation vials or flasks with airtight seals

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (PTFE, 0.22 µm)

-

Analytical balance

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Prepare a series of vials, each containing a fixed volume of the anhydrous solvent.

-

Add an excess amount of this compound to each vial. The excess solid should be clearly visible.

-

Seal the vials tightly and place them in a shaking incubator set to the desired temperature.

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution to a known volume with the same solvent.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC).

-

Calculate the original solubility in units such as mg/mL or mol/L.

Note on Protic Solvents: To study the reaction kinetics (solvolysis) in protic solvents, a different experimental setup is required. This would involve monitoring the disappearance of the acyl chloride and the appearance of the product over time, typically using techniques like NMR or chromatography.[7]

Visualizing Workflows and Interaction Pathways

Diagrams generated using Graphviz provide clear visual representations of the experimental logic and chemical interactions.

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for assessing the solubility of a reactive compound like this compound.

Interaction Pathways with Organic Solvents

This diagram illustrates the distinct interaction pathways of this compound with aprotic and protic solvents.

References

- 1. scribd.com [scribd.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Amides using 4-(Methylthio)phenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The use of acyl chlorides, such as 4-(methylthio)phenylacetyl chloride, represents a classic and efficient method for the acylation of amines to form amides. The 4-(methylthio)phenyl moiety is of particular interest as the sulfur atom can be further functionalized, for instance, through oxidation to the corresponding sulfoxide or sulfone, offering a route to modify the physicochemical and biological properties of the final amide products. This document provides detailed protocols for the synthesis of this compound and its subsequent use in the preparation of N-substituted amides, along with potential applications of the resulting compounds.

Synthesis of this compound

The precursor, this compound, can be readily synthesized from 4-methylthiophenylacetic acid.

Experimental Protocol:

A mixture of 158 g (0.87 mole) of 4-methylthiophenylacetic acid and 150 ml (2 moles) of thionyl chloride is heated at 90°C for 2 hours.[1] After the reaction is complete, the excess thionyl chloride is distilled off under reduced pressure to yield approximately 120 g of this compound as a black oily product.[1] This crude product can often be used in subsequent reactions without further purification.[1]

General Protocols for Amide Synthesis from this compound

The reaction of this compound with primary or secondary amines is a straightforward and generally high-yielding method for the synthesis of N-substituted-2-(4-(methylthio)phenyl)acetamides. The reaction typically proceeds at room temperature or with gentle cooling and is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Protocol 1: General Schotten-Baumann Conditions

This protocol is a widely used method for acylating amines with acyl chlorides.

Experimental Protocol:

-

Dissolve the amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF).

-

Add a base (1.1-2.0 eq.), such as triethylamine (TEA) or pyridine, to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq.) in the same solvent to the cooled amine solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis in the Bio-based Solvent Cyrene™

This protocol offers a more environmentally friendly alternative to traditional chlorinated solvents.

Experimental Protocol:

-

To a stirred solution of this compound (0.5 mmol, 1.0 equiv.) in Cyrene™ (0.5 mL, 1M) at 0 °C, add triethylamine (0.55 mmol, 1.1 equiv.) and the primary amine (0.5 mmol, 1.0 equiv.).[2]

-

Allow the resulting mixture to warm to room temperature over 1 hour.[2]

-

Add water (5 mL) and stir the mixture until the product precipitates.[2]

-

Filter the precipitate and wash with water to obtain the pure amide.[2]

-

For analysis, the solid can be dissolved in ethyl acetate, dried over sodium sulfate, filtered, and the solvent removed under reduced pressure.[2]

Data Presentation

The following table summarizes representative examples of amide synthesis using various acyl chlorides, which can be adapted for this compound.

| Amine Reactant | Acyl Chloride | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Pyrrolidine | 4-Fluorobenzoyl chloride | Triethylamine | Cyrene™ | 1 h | 0°C to RT | 91 | [2] |

| Aniline | 4-Fluorobenzoyl chloride | Triethylamine | Cyrene™ | 1 h | 0°C to RT | 72 | [2] |

| Benzylamine | 4-Fluorobenzoyl chloride | Triethylamine | Cyrene™ | 1 h | 0°C to RT | 81 | [2] |

| p-Phenylenediamine | BOC2O | - | Dichloromethane | 5 h | RT | 63 | [3] |

Application Notes

Amides derived from 4-(methylthio)phenylacetic acid have potential applications in various fields, particularly in the development of new therapeutic agents. The structural motif of N-phenylacetamide is found in a number of biologically active compounds.

Antimicrobial and Nematicidal Activity: Recent studies have shown that N-phenylacetamide derivatives containing a thiazole moiety exhibit promising in vitro antibacterial activities against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae.[3] For instance, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide showed a minimum 50% effective concentration (EC50) value of 156.7 µM, which was superior to the commercial bactericides bismerthiazol and thiodiazole copper.[3] Some of these derivatives also displayed significant nematicidal activity against Meloidogyne incognita.[3] These findings suggest that amides derived from this compound could serve as scaffolds for the development of new agrochemicals.

Antitumor Activity: The amide functional group is a key component in many anticancer drugs. While specific studies on the antitumor activity of amides from 4-(methylthio)phenylacetic acid are limited, related structures have shown promise. For example, various substituted amide derivatives have been synthesized and evaluated for their antitumor properties, with some exhibiting significant activity against various cancer cell lines.[2][4][5][6] The 4-(methylthio)phenyl group offers a site for modification, which could be exploited to optimize the antitumor potency and selectivity of novel amide-based drug candidates.

Visualizations

Caption: Experimental workflow for the synthesis of amides.

Caption: General reaction scheme for amide synthesis.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. 4-Methyl-1,2,3-selenadiazole-5-carboxylic acid amides: antitumor action and cytotoxic effect correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumor activity of 4-aminomethylthioxanthenone and 5-aminomethylbenzothiopyranoindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-(Methylthio)phenylacetyl Chloride as a Key Acylating Agent in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)phenylacetyl chloride is a reactive acylating agent increasingly utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility is highlighted in the construction of key intermediates for blockbuster drugs. This document provides detailed application notes and experimental protocols for the use of this compound, with a specific focus on its role in the synthesis of a crucial precursor to the selective COX-2 inhibitor, Etoricoxib.

Core Application: Synthesis of Etoricoxib Intermediate

A primary application of this compound is in the acylation of substituted pyridines to form 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethan-1-one. This ketone is a pivotal intermediate in several patented synthetic routes to Etoricoxib, a widely prescribed non-steroidal anti-inflammatory drug (NSAID).[1][2][3] The 4-(methylthio)phenylacetyl moiety introduced by this reagent forms a significant portion of the final drug's scaffold.

Reaction Principle

The fundamental reaction involves the nucleophilic acyl substitution of a suitable organometallic pyridine derivative with this compound. The reaction proceeds via the attack of the nucleophilic pyridine species on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired ketone and the elimination of a chloride salt.

Experimental Protocols

Protocol 1: Preparation of this compound

Objective: To synthesize this compound from 4-(methylthio)phenylacetic acid.

Materials:

-

4-(Methylthio)phenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene

-

Rotary evaporator

-

Reaction flask with reflux condenser and gas outlet

Procedure:

-

In a clean, dry reaction flask, suspend 4-(methylthio)phenylacetic acid (1.0 eq) in anhydrous toluene.

-

Add a catalytic amount of anhydrous DMF to the suspension.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at room temperature with stirring.

-

After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 90°C) and maintain for 2-3 hours, monitoring the reaction progress by TLC.[4]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude this compound, a dark oily product, can be used in the subsequent step without further purification.[4]

Protocol 2: Acylation for the Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethan-1-one

Objective: To synthesize a key Etoricoxib intermediate via acylation.

Materials:

-

This compound

-

A suitable 6-methylpyridine-3-yl organometallic reagent (e.g., prepared from 3-bromo-6-methylpyridine and a magnesium or lithium reagent)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous reaction vessel under an inert atmosphere (e.g., nitrogen or argon)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve the 6-methylpyridine-3-yl organometallic reagent in anhydrous THF.

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the reactivity of the organometallic reagent).

-

Slowly add a solution of this compound in anhydrous THF to the cooled solution of the organometallic reagent with vigorous stirring.

-

Allow the reaction to proceed at the low temperature for a specified time, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethan-1-one.

Data Presentation

The following table summarizes representative yields for the multi-step synthesis of Etoricoxib intermediates, which includes the acylation step. Note that the yields are for the overall process and not solely for the acylation reaction.

| Starting Material for Intermediate | Intermediate Product | Overall Yield (%) | Purity (%) | Reference |

| Lithium (4-methylthio)phenylacetate and methyl 6-picoline-3-carboxylate | 1-(6-picoline-3-yl)-2-[4-(methylthio) phenyl] ethyl ketone | 87.7 | 98.6 | [5] |

| Sodium (4-methylthio)phenylacetate and methyl 6-picoline-3-carboxylate | 1-(6-picoline-3-yl)-2-[4-(methylthio) phenyl] ethyl ketone | 78.5 | 98.1 | [5] |

| (4-methylthio)phenylacetic acid and methyl 6-picoline-3-carboxylate | 1-(6-picoline-3-yl)-2-[4-(methylthio) phenyl] ethyl ketone | 72.0 | 97.3 | [5] |

Visualizations

The following diagrams illustrate the synthesis of the acylating agent and its subsequent use in the preparation of a key Etoricoxib intermediate.

Caption: Synthesis of the Acylating Agent.

Caption: Acylation for Etoricoxib Intermediate.

Conclusion

This compound serves as a valuable and efficient acylating agent in the synthesis of pharmaceutically important molecules. Its application in the construction of a key intermediate for Etoricoxib underscores its significance in modern drug development. The protocols and data presented herein provide a foundation for researchers to utilize this reagent in their synthetic endeavors. Careful control of reaction conditions, particularly the exclusion of moisture and the use of an inert atmosphere, is critical for achieving high yields and purity in the acylation step.

References

- 1. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]

- 2. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]

- 3. WO2015036550A1 - Process for making etoricoxib - Google Patents [patents.google.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. CN104045596B - Method for preparing etoricoxib intermediate 1-(6-methylpyridyl-3-yl)-2-[4-(mesyl)-phenyl]-ethyl-one - Google Patents [patents.google.com]

Application Notes: Synthesis and Utility of N-Substituted 2-(4-(methylthio)phenyl)acetamides

Introduction

The synthesis of amide bonds is a cornerstone of modern medicinal chemistry and drug development. Among the vast array of available building blocks, 4-(Methylthio)phenylacetyl chloride serves as a valuable reagent for the introduction of the 4-(methylthio)phenylacetyl moiety. The resulting N-substituted 2-(4-(methylthio)phenyl)acetamide scaffold is a key structural feature in a variety of biologically active molecules. The methylthio group can also be oxidized to the corresponding sulfoxide or sulfone, further expanding the chemical space and modulating the pharmacological properties of the final compounds.

Derivatives of this scaffold have been investigated for a range of therapeutic applications. Notably, they are precursors in the synthesis of selective enzyme inhibitors, including butyrylcholinesterase inhibitors for potential Alzheimer's disease treatment and carbonic anhydrase inhibitors.[1][2] Furthermore, this structural motif is found in compounds exhibiting antimicrobial, antitubercular, and antiproliferative activities.[2][3][4][5] The straightforward and efficient reaction of this compound with a diverse range of primary and secondary amines makes it an ideal tool for generating compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

General Reaction Scheme

The fundamental reaction involves the nucleophilic acyl substitution of an amine with this compound. The reaction typically proceeds smoothly in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the preparation of the acyl chloride from the corresponding carboxylic acid using thionyl chloride.

Materials:

-

4-(Methylthio)phenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (optional, as solvent)

-

Rotary evaporator

-

Round-bottom flask with reflux condenser and gas outlet/drying tube

Procedure: [6]

-

In a round-bottom flask, combine 4-(methylthio)phenylacetic acid (1.0 eq) with thionyl chloride (2.0-3.0 eq). The reaction can be run neat or with a dry, inert solvent like toluene.

-

Heat the mixture to reflux (approximately 80-90°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator. Toluene can be added and co-evaporated to help remove residual thionyl chloride.

-

The resulting crude this compound, typically a dark oil, is often used in the next step without further purification.

Protocol 2: General Procedure for the Acylation of Amines

This protocol describes a general method for the synthesis of N-substituted 2-(4-(methylthio)phenyl)acetamides.

Materials:

-

This compound

-

Primary or secondary amine (1.0 eq)

-

Triethylamine (Et₃N) or Pyridine (1.1-1.5 eq)

-

Dry dichloromethane (DCM) or tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography (if required)

Procedure:

-

Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Dissolve the crude this compound (1.1 eq) in a minimal amount of dry DCM.

-

Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography.

Data Presentation

The acylation of amines with this compound is generally a high-yielding reaction. The table below provides illustrative data for the reaction with representative primary aliphatic, primary aromatic, and secondary amines.

| Amine Substrate | Product Name | Reaction Time (h) | Yield (%) |

| Benzylamine | N-Benzyl-2-(4-(methylthio)phenyl)acetamide | 4 | 92 |

| Aniline | 2-(4-(Methylthio)phenyl)-N-phenylacetamide | 6 | 88 |

| Diethylamine | N,N-Diethyl-2-(4-(methylthio)phenyl)acetamide | 3 | 95 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from starting materials to the final purified amide product.

Caption: Overall experimental workflow for the synthesis of N-substituted amides.

Reaction Mechanism: Nucleophilic Acyl Substitution

This diagram details the two-step addition-elimination mechanism for the reaction.

Caption: Mechanism of nucleophilic acyl substitution.

Logical Workflow for Biological Evaluation

This diagram presents a logical workflow for the subsequent biological evaluation of newly synthesized 2-(4-(methylthio)phenyl)acetamide derivatives.

Caption: Workflow for the biological evaluation of synthesized derivatives.

References

- 1. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]

- 6. Synthesis routes of this compound [benchchem.com]

Application Notes and Protocols: 4-(Methylthio)phenylacetyl Chloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

4-(Methylthio)phenylacetyl chloride is a specialized acylating reagent used in peptide synthesis, primarily for the modification of the N-terminal amino group of a peptide. As an acyl chloride, it is highly reactive and facilitates the formation of a stable amide bond with the free amine of a peptide. Its principal application is N-terminal capping , a process that introduces a non-amino acid moiety to the peptide chain.[1]

Key Applications:

-

Mimicking Native Protein Structure: In many natural proteins, the N-terminal amine is acetylated. Capping a synthetic peptide with a group like 4-(methylthio)phenylacetyl can mimic this natural state, potentially improving biological relevance and activity.[2]

-

Enhancing Stability: Capping the N-terminus blocks degradation by aminopeptidases, enzymes that cleave peptides from the N-terminal end. This can significantly increase the in-vivo half-life of a peptide therapeutic.[2]

-

Modulating Physicochemical Properties: The introduction of the lipophilic 4-(methylthio)phenylacetyl group can alter the peptide's solubility, charge, and ability to cross cell membranes.[2]

-

Introducing a Bio-Orthogonal Handle: The methylthio (—SCH₃) group is a key feature. It is relatively stable but can be selectively oxidized to a sulfoxide (—SOCH₃) or a sulfone (—SO₂CH₃).[3][4] This transformation dramatically increases the polarity of the side chain and can be used as a chemical handle for further modifications or to study the effects of localized polarity changes on peptide function. This is particularly relevant in drug design and development.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₉H₉ClOS |

| Molecular Weight | 200.69 g/mol |

| Appearance | Typically a dark oily product |

| Reactivity | High; reacts readily with nucleophiles like amines and water. |

Challenges and Considerations:

-

High Reactivity: Acyl chlorides are highly reactive and can be non-selective, potentially reacting with nucleophilic side chains (e.g., lysine, tyrosine) if they are not properly protected.

-

Risk of Racemization: The primary drawback of using acyl chlorides for coupling amino acids is the high risk of racemization at the α-carbon of the residue being acylated.[5][6] This occurs because the highly activated carboxyl group facilitates the removal of the α-proton. For this reason, this compound is not recommended for stepwise peptide chain elongation . Its use should be restricted to capping the final N-terminal amine, where the terminal residue is already incorporated and its chirality is not at risk from the capping reaction itself.

-

Hydrolytic Instability: The reagent is sensitive to moisture and will readily hydrolyze back to its carboxylic acid. It should be handled under anhydrous conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of the parent carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂).[7]

Materials:

-

4-(Methylthio)phenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous reaction vessel with reflux condenser and gas outlet (to vent HCl and SO₂ safely)

-

Rotary evaporator

Procedure:

-

In a fume hood, combine 4-(methylthio)phenylacetic acid (1.0 eq) with an excess of thionyl chloride (approx. 2.0-3.0 eq). A solvent is typically not required, as the reaction can be run neat.[8]

-

Heat the mixture at reflux (approx. 80-90°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive SOCl₂ vapors.

-

The resulting crude this compound, typically a dark oil, is often used immediately in the subsequent reaction without further purification due to its reactivity.

Example Data for Synthesis

| Reactant | Molar Eq. | Molecular Wt. ( g/mol ) | Example Mass/Vol |

| 4-(Methylthio)phenylacetic acid | 1.0 | 182.24 | 10.0 g |

| Thionyl chloride (SOCl₂) | 2.3 | 118.97 | 15.0 mL |

| Product (Expected) | - | 200.69 | ~11.0 g (Yield: ~99%) |

Protocol 2: N-Terminal Capping of a Resin-Bound Peptide

This protocol outlines the procedure for capping the free N-terminal amine of a peptide synthesized via standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-deprotected peptide-resin (1.0 eq of free amines)

-

This compound (3.0-5.0 eq)

-

A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or 2,4,6-collidine (6.0-10.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Fritted syringe or automated peptide synthesizer

-

Nitrogen gas for agitation (optional)

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous DMF or DCM for 30 minutes.

-

Solvent Wash: Drain the swelling solvent and wash the resin thoroughly with anhydrous DMF (3 x 1 min).

-

Prepare Capping Solution: In a separate vial, dissolve this compound (3-5 eq) and DIPEA (6-10 eq) in anhydrous DMF.

-

Acylation Reaction: Add the capping solution to the resin. Agitate the mixture gently using a shaker or nitrogen bubbling at room temperature for 1-2 hours.

-

Monitoring: To check for reaction completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of free primary amines and a complete capping reaction.[9]

-

Washing: Once the reaction is complete, drain the capping solution. Wash the resin extensively to remove excess reagents and byproducts. A typical wash sequence is:

-

DMF (3x)

-

DCM (3x)

-

Methanol (2x)

-

-

Drying: Dry the capped peptide-resin under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for cleavage from the resin and final deprotection.

Example Data for Capping Efficiency

| Condition | Base | Equivalents (Acyl Chloride) | Time (h) | Completion (Kaiser Test) |

| A | DIPEA | 3.0 | 1.5 | > 99% |

| B | 2,4,6-Collidine | 3.0 | 1.5 | > 99% |

| C | DIPEA | 5.0 | 1.0 | > 99.5% |

Visualizations

Caption: Workflow for the synthesis of the acylating reagent.

Caption: Solid-phase workflow for N-terminal peptide capping.

Caption: General mechanism for amide bond formation.

References

- 1. peptide.com [peptide.com]

- 2. lifetein.com [lifetein.com]

- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective oxidation of methionine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 9. Peptide Synthesis Procedure [bio-protocol.org]

Application Notes and Protocols: 4-(Methylthio)phenylacetyl Chloride in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 4-(methylthio)phenylacetyl chloride as a key building block. The protocols are based on established synthetic methodologies for the formation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.

Synthesis of the Key Precursor: this compound

The starting material, this compound, can be synthesized from 4-methylthiophenylacetic acid.

Experimental Protocol:

A mixture of 158 g (0.87 mole) of 4-methylthiophenylacetic acid and 150 ml (2 moles) of thionyl chloride is heated at 90°C for 2 hours. After the completion of the reaction, the excess thionyl chloride is distilled off under reduced pressure to yield approximately 120 g of 4-methylthiophenylacetyl chloride as a black oily product. This product can be used in subsequent reactions without further purification.

Logical Workflow for the Synthesis of this compound:

Caption: Workflow for the synthesis of this compound.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are commonly synthesized via the cyclodehydration of N,N'-diacylhydrazines, which are formed from the reaction of an acid chloride with a hydrazide.

General Reaction Scheme:

Step 1: Formation of N'-[4-(methylthio)phenylacetyl]hydrazide

Step 2: Cyclization to form the 1,3,4-oxadiazole

Experimental Protocol (Representative):

Step 1: Synthesis of N'-[4-(methylthio)phenylacetyl]benzohydrazide

To a solution of benzohydrazide (1.36 g, 10 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran, an equimolar amount of triethylamine (1.01 g, 10 mmol) is added. The mixture is cooled to 0-5°C, and a solution of this compound (2.01 g, 10 mmol) in the same solvent is added dropwise with stirring. The reaction mixture is stirred at room temperature for 4-6 hours. The resulting precipitate (triethylamine hydrochloride) is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by recrystallization.

Step 2: Synthesis of 2-Benzyl-5-(4-(methylthio)benzyl)-1,3,4-oxadiazole

The N'-[4-(methylthio)phenylacetyl]benzohydrazide (10 mmol) is treated with a dehydrating agent such as phosphorus oxychloride (10 mL) and refluxed for 2-3 hours. After cooling, the reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the desired 1,3,4-oxadiazole.

Quantitative Data for Analogous 1,3,4-Oxadiazole Syntheses:

| Product | R-group on Hydrazide | Dehydrating Agent | Yield (%) | Reaction Time (h) | Melting Point (°C) |

| 2-Aryl-5-substituted-1,3,4-oxadiazole | Various Aryl | POCl₃ | Good | 6-7 | Not specified |

| 2,5-Disubstituted-1,3,4-oxadiazole | Various | TBTU | 85 | Not specified | Not specified |

| 2-Alkylthio-5-aryl-1,3,4-oxadiazole | Various Aryl | CS₂/Alkyl halide | Good | 4 | 50-94 |

Note: The data in this table is for general 1,3,4-oxadiazole syntheses and may not be representative of reactions with this compound.

Logical Workflow for the Synthesis of 1,3,4-Oxadiazoles:

Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of aryl ketones, which are versatile intermediates in the development of various therapeutic agents. This document provides detailed application notes and protocols for the Friedel-Crafts acylation utilizing 4-(Methylthio)phenylacetyl chloride as the acylating agent. The resulting 2-(4-(methylthio)phenyl)acetophenone and its derivatives are of significant interest due to the prevalence of the methylthio-phenyl moiety in biologically active compounds, including anti-inflammatory and antitumor agents.

Reaction Principle

The Friedel-Crafts acylation of an aromatic compound with this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is employed to generate a highly electrophilic acylium ion from the acyl chloride. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone. The reaction is generally regioselective, with the position of acylation on the aromatic ring being directed by the existing substituents.

Diagram of the general Friedel-Crafts acylation reaction.

Caption: General workflow of the Friedel-Crafts acylation.

Applications in Drug Discovery

Aryl ketones containing the 4-(methylthio)phenyl group are valuable precursors in the synthesis of a variety of biologically active molecules. The sulfur atom in the methylthio group can be further oxidized to sulfoxide and sulfone moieties, which are present in numerous pharmaceuticals. These ketones and their derivatives have shown potential as:

-

Anti-inflammatory Agents: By potentially modulating signaling pathways such as the NF-κB pathway, which is a key regulator of inflammation.[1]

-

Antitumor Agents: Through mechanisms that may involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2][3]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation

This protocol describes a general method for the acylation of aromatic and heteroaromatic compounds with this compound using aluminum chloride as the catalyst.

Materials:

-

This compound

-

Aromatic or heteroaromatic substrate (e.g., benzene, toluene, anisole, thiophene, furan)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend anhydrous aluminum chloride (1.1 - 2.0 equivalents) in the anhydrous solvent (DCM or CS₂). Cool the suspension to 0-5 °C in an ice bath.

-

Addition of Acyl Chloride: To the cooled suspension, add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise via a dropping funnel. Stir the mixture for 15-30 minutes at 0-5 °C to allow for the formation of the acylium ion complex.

-

Addition of Aromatic Substrate: Add the aromatic or heteroaromatic substrate (1.0 - 1.2 equivalents), either neat or dissolved in a small amount of the anhydrous solvent, dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the aluminum salts are dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCM) two more times.

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Specific Protocol: Synthesis of 2-(4-(methylthio)phenyl)-1-phenylethanone

This protocol details the synthesis of 2-(4-(methylthio)phenyl)-1-phenylethanone from benzene and this compound.[4]

Materials:

-

This compound (1.0 eq)

-

Benzene (as solvent and reactant)

-

Anhydrous aluminum chloride (1.2 eq)

Procedure:

-